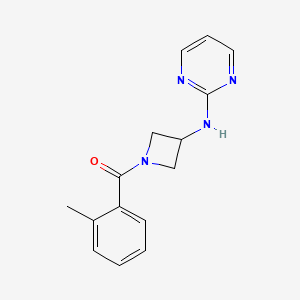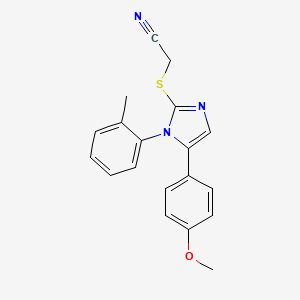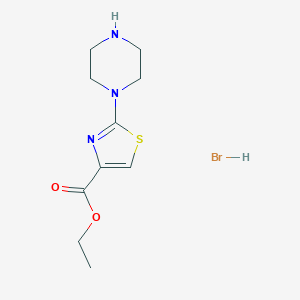![molecular formula C11H5N5OS2 B2506503 N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251614-09-1](/img/structure/B2506503.png)
N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as thiadiazole scaffolds and benzamide groups, which are known for their biological properties, including anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation . Another study reported the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, which could serve as a precursor for the synthesis of novel heterocyclic compounds . These methodologies could potentially be adapted for the synthesis of N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the structure of N-(thiazol-2-yl)benzamide derivatives was elucidated, and their gelation behavior was investigated, highlighting the importance of non-covalent interactions such as π-π interactions and hydrogen bonding .
Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles . This suggests that the cyano group in N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide could also be reactive and may participate in further chemical transformations, potentially leading to compounds with desirable biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and minimum gelator concentration, have been studied . Additionally, computational studies have been performed to predict ADMET properties, indicating good oral drug-like behavior . These analyses are crucial for understanding the drug-likeness and potential therapeutic applications of the compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Spectroscopic Studies : The synthesis of novel heterocyclic compounds involving the thiadiazole moiety, similar to the structure of "N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide", has been a subject of research. These compounds have been studied for their spectroscopic properties and biological activities, particularly for antibacterial and antifungal properties (Patel, Patel, & Shah, 2015).
Anticancer Evaluation : Schiff’s bases containing a thiadiazole scaffold have been synthesized and evaluated for their anticancer activity. These compounds, which are structurally related to "N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide", show promising results against various cancer cell lines (Tiwari et al., 2017).
Chemical Properties and Applications
Electrochemical and Optical Properties : The electrochemical and optical properties of compounds containing benzotriazole and benzothiadiazole have been investigated. These studies are significant for applications in electrochromic materials and organic electronics (Karakus et al., 2012).
Organic Solar Cell Applications : Research into benzotriazole and benzothiadiazole containing copolymers, which are structurally related to the compound , has been conducted for their potential use in organic solar cells. These studies focus on the photovoltaic performance of these materials (Karakus et al., 2012).
Propiedades
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N5OS2/c12-4-7-5-13-11(18-7)14-10(17)6-1-2-8-9(3-6)16-19-15-8/h1-3,5H,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBLJVLIISSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=NC=C(S3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)

![2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2506427.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)

![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)
